

Fulvestrant API vs. Impurity 3: Structural Elucidation & Control Strategy

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Compound of Interest

Compound Name: Fulvestrant Impurity 3

CAS No.: 1621885-81-1

Cat. No.: B601968

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Executive Summary: The Criticality of SERD Impurity Profiling

Fulvestrant (ICI 182,780) represents a unique class of steroidal antiestrogens characterized by a long, flexible side chain at the 7

-position. This side chain is mechanistically vital; it induces a conformational change in the Estrogen Receptor (ER

) that leads to its ubiquitination and degradation.

Impurity 3 (CAS 1621885-81-1) is a high-risk process-related impurity. Unlike simple degradation products (e.g., sulfones), Impurity 3 represents a convergent synthesis failure: it retains upstream protective groups (17-acetate), possesses a reactive activation group (mesylate), and exhibits core scaffold oxidation (6-keto). Its presence indicates specific lapses in process control during the side-chain coupling and deprotection phases.

Structural Elucidation: API vs. Impurity 3

The structural divergence between the Active Pharmaceutical Ingredient (API) and Impurity 3 is profound, affecting the steroidal core, the pharmacophore side chain, and the protection status.

Comparative Physicochemical Profile

Feature	Fulvestrant API	Fulvestrant Impurity 3
CAS Number	129453-61-8	1621885-81-1
Molecular Formula		
Molecular Weight	606.77 g/mol	548.73 g/mol
Steroidal Core	Estra-1,3,5(10)-triene-3,17 -diol	Estra-1,3,5(10)-trien-6-one-3-ol
C17 Moiety	Free Hydroxyl ()	Acetate Ester ()
C7 Side Chain	9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl	9-[(methylsulfonyl)oxy]nonyl (Mesylate)
Fluorination	Pentafluoro terminal group	Non-fluorinated
Key Risk	N/A (Therapeutic)	Genotoxic Potential (Alkyl Mesylate)

Detailed Structural Analysis

The C7 Side Chain (The Pharmacophore vs. The Leaving Group)

- API: The API features a hydrophobic nonyl chain linked via a chiral sulfoxide to a pentafluoropentyl group. This fluorinated tail is essential for the "pure antagonist" profile, preventing helix-12 sealing of the ER ligand-binding domain.
- Impurity 3: The side chain is truncated and functionalized with a mesylate (methanesulfonate) ester. This identifies Impurity 3 as a "stalled intermediate." The mesylate is a potent leaving group intended to be displaced by the pentafluoropentyl thiol during synthesis. Its persistence suggests incomplete coupling.

The Steroidal Core (Oxidation State)

- API: The B-ring is unsubstituted at position 6.
- Impurity 3: Features a 6-oxo (ketone) functionality. This benzylic oxidation often occurs during harsh synthetic conditions or exposure to oxidants (e.g., during the sulfide-to-sulfoxide oxidation step if regioselectivity is poor).

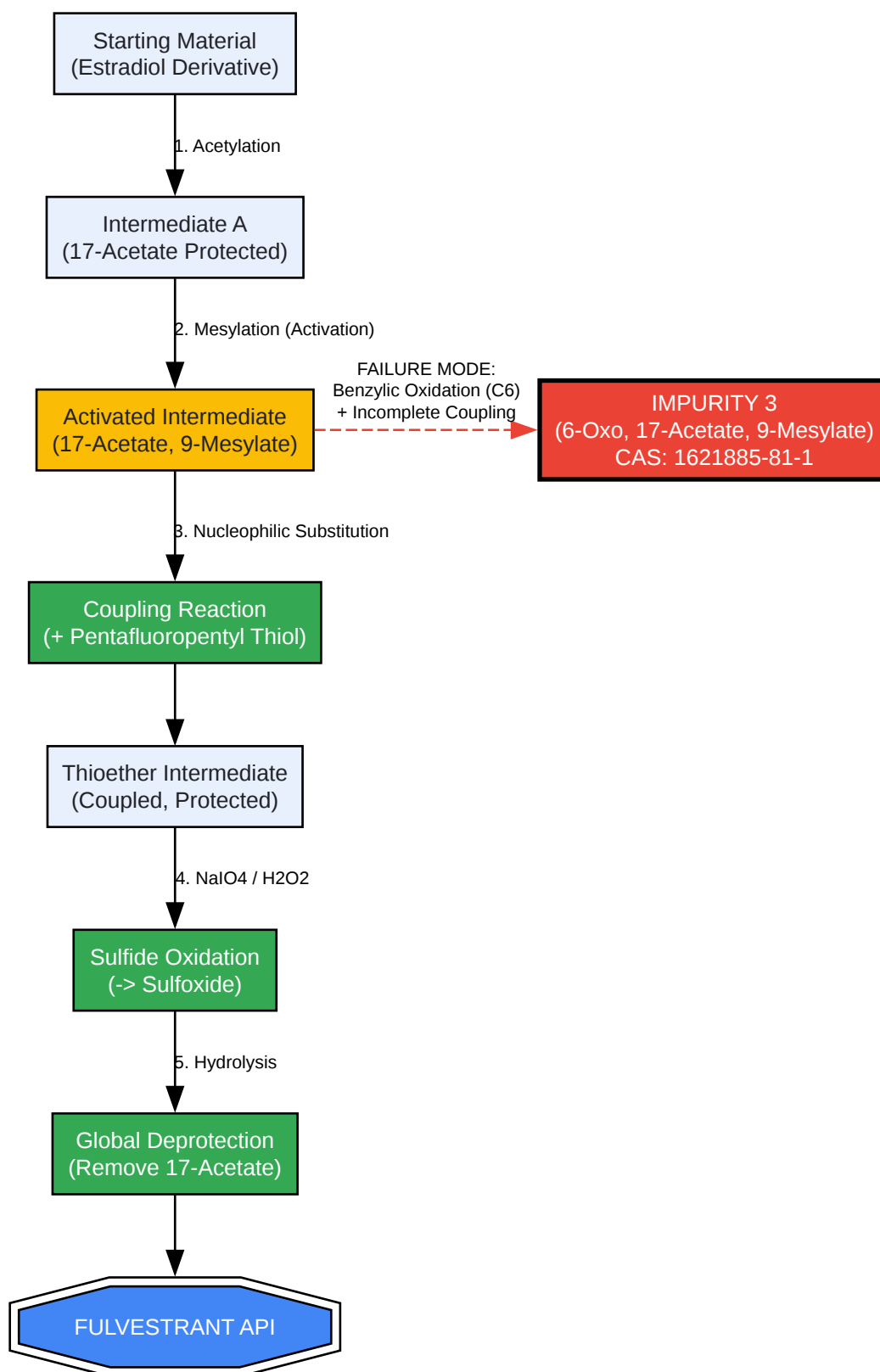
Protection Status (C17 Position)

- API: Contains a 17-hydroxyl group, essential for hydrogen bonding within the receptor pocket.
- Impurity 3: The 17-hydroxyl is protected as an acetate ester.^[1] This confirms the impurity originates from an upstream synthetic step prior to the final deprotection (saponification).

Mechanistic Origin & Control Strategy

Understanding the genesis of Impurity 3 requires mapping the convergent synthesis of Fulvestrant. The diagram below illustrates the specific process nodes where Impurity 3 is generated.

Synthesis Pathway & Failure Modes (Graphviz)



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Figure 1: Synthesis flowchart highlighting the origin of Impurity 3 as a divergent failure mode combining incomplete coupling and benzylic oxidation.

Process Control Points

- **Mesylate Purge:** The presence of the mesylate group in Impurity 3 classifies it as a Potential Genotoxic Impurity (PGI) due to its alkylating nature. The coupling reaction must be driven to >99.9% conversion to consume this intermediate.
- **Oxidation Selectivity:** The 6-oxo moiety suggests "over-oxidation." If the final oxidation step (Sulfide Sulfoxide) uses non-selective reagents or excess oxidant, the benzylic C6 position is vulnerable. However, since Impurity 3 also retains the mesylate, the oxidation likely occurred before coupling, or the unreacted mesylate was oxidized alongside the product.

Analytical Strategy: Detection & Differentiation

Separating Impurity 3 from the API requires a method capable of resolving the significant polarity difference induced by the acetate and mesylate groups.

Mass Spectrometry (LC-MS/MS)

- **Fulvestrant API:**
 - **Precursor:**

at

605.3 or

at

607.3.
 - **Fragments:** Characteristic loss of the pentafluoropentyl group (147 loss in negative mode).
- **Impurity 3:**

- Precursor:

approx

549.

- Fragments:

- No Fluorine Signature: Absence of the

147 loss.

- Acetate Loss: Characteristic loss of 60 Da (acetic acid) from the parent ion.

- Mesylate Signature: Fragment ions corresponding to the methanesulfonyl group (

79).

Chromatographic Separation (HPLC)

Impurity 3 is significantly less polar than Fulvestrant due to the capping of the 17-hydroxyl (acetate) and the lipophilic nature of the mesylate compared to the sulfoxide.

- Column: C18 (L1) stationary phase (e.g., Waters XBridge or Agilent Zorbax).
- Elution Order: Impurity 3 will typically elute after Fulvestrant in reverse-phase conditions due to the esterification of the polar 17-OH group.

References

- PubChem Compound Summary. (2025). **Fulvestrant Impurity 3** (CAS 1621885-81-1).[1][2] National Center for Biotechnology Information. [Link](#)
- European Medicines Agency. (2021).[3] Assessment Report: Fulvestrant (Generics). [Link](#)
- United States Pharmacopeia (USP). (2024). Fulvestrant Monograph: Related Compounds. [Link](#)
- BOC Sciences. (2024). **Fulvestrant Impurity 3** Product Data. [Link](#)

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Sources

- [1. Fulvestrant Impurity 3 | C30H44O7S | CID 172866354 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. bocsci.com \[bocsci.com\]](#)
- [3. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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